1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

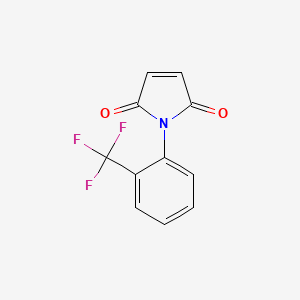

1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJBEIFRRVXFFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351412 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34520-59-7 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Privileged Scaffold Enhanced by Strategic Fluorination

An In-Depth Technical Guide to 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione

Prepared by: Gemini, Senior Application Scientist

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a cornerstone in medicinal chemistry and chemical biology.[1][2] Its intrinsic reactivity and structural rigidity make it a "privileged scaffold," a molecular framework that can bind to multiple biological targets. The core utility of the maleimide group lies in its electrophilic double bond, which acts as a highly efficient Michael acceptor, particularly for thiol groups found in cysteine residues of proteins.[3][4] This reactivity allows for the formation of stable, covalent thioether bonds, a mechanism central to the design of covalent inhibitors and bioconjugation agents.[3][5]

This guide focuses on a specific, strategically designed derivative: This compound . The introduction of the 2-trifluoromethylphenyl group onto the maleimide nitrogen is not arbitrary. The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[6] The ortho position of the -CF3 group introduces specific steric and electronic effects that can influence the molecule's conformation and interaction with biological targets.[7]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its mechanistic rationale and potential applications in modern drug discovery.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation for all subsequent experimental design, from synthesis and purification to formulation and biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione | [8] |

| Synonyms | N-(2-Trifluoromethylphenyl)maleimide | |

| CAS Number | 34520-59-7 | [8] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [8] |

| Molecular Weight | 241.17 g/mol | |

| Appearance | White to off-white solid (typical for N-arylmaleimides) | |

| Solubility | Soluble in organic solvents like THF, DCM, Acetone; Slightly soluble in water | [9] |

| Melting Point | Typically 85-95 °C (Varies based on purity) | [9] |

The trifluoromethyl group significantly increases the lipophilicity (logP) of the molecule compared to its non-fluorinated analog, N-phenylmaleimide, which can have profound implications for its pharmacokinetic profile, including cell membrane permeability and distribution.

Synthesis and Characterization

The synthesis of N-arylmaleimides is a well-established and robust process in organic chemistry, typically proceeding through a two-step, one-pot, or sequential protocol involving the corresponding aniline and maleic anhydride.[10][11]

Synthetic Pathway: A Two-Step Approach

The most common and reliable method involves two sequential steps:

-

Acylation/Amidation: Reaction of 2-(trifluoromethyl)aniline with maleic anhydride to form the intermediate N-(2-trifluoromethylphenyl)maleamic acid.

-

Cyclodehydration: Ring-closure of the maleamic acid intermediate, typically promoted by a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, to yield the final imide.[10][11]

This entire workflow is visualized in the diagram below.

Caption: General two-step synthesis workflow for N-arylmaleimides.

Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed for high yield and purity. The use of anhydrous reagents is critical in the cyclization step to prevent hydrolysis of the acetic anhydride and the maleimide product. The final recrystallization step is a self-validating system for achieving high analytical purity.

Materials:

-

2-(Trifluoromethyl)aniline

-

Maleic Anhydride

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

-

Diethyl Ether (or THF)

-

Ethanol (for recrystallization)

Procedure:

-

Step 1 (Amic Acid Formation):

-

In a 250 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in 50 mL of anhydrous diethyl ether with magnetic stirring.

-

Slowly add a solution of 2-(trifluoromethyl)aniline (1.0 eq) in 20 mL of diethyl ether dropwise over 15 minutes.

-

A white precipitate (the maleamic acid) will form. Stir the suspension at room temperature for 2 hours to ensure complete reaction.

-

Collect the solid intermediate by vacuum filtration and wash with cold diethyl ether. Dry the solid under vacuum.

-

-

Step 2 (Cyclodehydration):

-

In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, combine the dried N-(2-trifluoromethylphenyl)maleamic acid from Step 1, anhydrous sodium acetate (0.8 eq), and 30 mL of acetic anhydride.[10]

-

Heat the mixture in an oil bath to 100°C and maintain with stirring for 45-60 minutes.[10] The solution should become homogeneous.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

-

Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol to obtain the pure this compound as crystalline needles.

-

Dry the final product in a vacuum oven at 40°C.

-

Protocol: Structural Characterization

This protocol ensures the identity and purity of the synthesized compound.

-

Melting Point: Determine the melting point of the dry, recrystallized product. A sharp melting range indicates high purity.[10]

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~15 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.[10]

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR signals: A singlet around δ 6.8-7.0 ppm corresponding to the two equivalent vinyl protons of the maleimide ring, and a complex multiplet in the aromatic region (δ 7.4-7.8 ppm) for the trifluoromethylphenyl group.

-

Expected ¹³C NMR signals: Peaks around δ 168-170 ppm for the carbonyl carbons, a peak around δ 134-135 ppm for the vinyl carbons, and multiple signals in the aromatic region, including a quartet for the CF₃ carbon due to C-F coupling.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum using KBr pellet or ATR.

-

Expected characteristic peaks: Strong C=O stretching vibrations for the imide group around 1700-1780 cm⁻¹, C-F stretching bands around 1100-1300 cm⁻¹, and C=C stretching around 1600 cm⁻¹.

-

Mechanism of Action and Biological Rationale

The biological potential of this compound is dictated by the interplay between the reactive maleimide core and the physicochemical properties of the N-aryl substituent.

Covalent Modification via Michael Addition

The primary mechanism of action for maleimides in a biological context is the covalent modification of nucleophilic residues on proteins, most notably the thiol group of cysteine.[3] The reaction is a Michael-type conjugate addition where the thiolate anion (R-S⁻) attacks one of the electrophilic carbons of the maleimide double bond.[12]

This reaction is highly specific for sulfhydryls at physiological pH (6.5-7.5).[12] This specificity is the cornerstone of its use in developing targeted covalent inhibitors, which can offer advantages of increased potency, prolonged duration of action, and reduced potential for drug resistance.

Caption: Mechanism of covalent modification via Michael addition.

Role of the 2-Trifluoromethylphenyl Substituent

-

Modulation of Reactivity: The electron-withdrawing trifluoromethyl group can influence the electrophilicity of the maleimide double bond, potentially tuning its reactivity towards biological nucleophiles.

-

Enhanced Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and access intracellular targets.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes), thereby potentially increasing the compound's biological half-life.

-

Target Recognition: The substituted phenyl ring provides a scaffold for non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) within a protein's binding pocket, guiding the reactive maleimide warhead into proximity with a target cysteine residue for covalent modification.

Applications in Drug Discovery and Chemical Biology

The unique properties of this molecule position it as a valuable tool and lead compound in several areas of research.

-

Targeted Covalent Inhibitors: The compound is an ideal starting point for designing inhibitors against enzymes that possess a non-catalytic cysteine in or near their active site. This includes kinases, proteases, and phosphatases, many of which are high-value targets in oncology and inflammatory diseases.[13]

-

Bioconjugation and Chemical Probes: Maleimides are extensively used to link molecules (e.g., fluorescent dyes, biotin, polyethylene glycol) to proteins or peptides for detection or functional modification.[3][14] This specific derivative, with its unique physicochemical properties, could be used to create chemical probes with improved cell permeability and stability.

-

Scaffold for Library Synthesis: The pyrrole-2,5-dione core is a versatile scaffold.[1][15] The 2-trifluoromethylphenyl group provides a fixed anchor, while the double bond can be further functionalized to create libraries of compounds for screening against various biological targets, such as G-protein coupled receptors or ion channels.[16]

Protocol: In Vitro Thiol Reactivity Assay

Causality: This assay provides a quantitative measure of the compound's intrinsic reactivity towards a model thiol, Glutathione (GSH), which is a biologically relevant nucleophile. Monitoring the decrease in absorbance at 300 nm provides a direct, real-time measurement of the reaction as the maleimide double bond becomes saturated.[12] This validates the compound's primary mechanism of action.

Materials:

-

This compound

-

Reduced Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution)

-

UV-Vis Spectrophotometer with cuvettes

Procedure:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a 10 mM stock solution of GSH in PBS (pH 7.4). Prepare this fresh.

-

In a quartz cuvette, add 980 µL of PBS buffer.

-

Add 10 µL of the GSH stock solution to the cuvette for a final concentration of 100 µM. Mix gently.

-

Initiate the reaction by adding 10 µL of the test compound stock solution for a final concentration of 100 µM. Mix quickly by inverting the cuvette.

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 300 nm over time (e.g., every 30 seconds for 30 minutes).

-

A control reaction without GSH should be run to account for any compound instability or hydrolysis.

-

The rate of reaction can be calculated from the absorbance decay curve.

Conclusion and Future Outlook

This compound is more than a simple chemical entity; it is a precision tool for chemical biology and a promising scaffold for drug discovery. It combines the validated covalent reactivity of the maleimide core with the advantageous drug-like properties imparted by the 2-trifluoromethylphenyl substituent. Its straightforward synthesis and well-defined mechanism of action make it an attractive starting point for developing targeted therapies, particularly in oncology, where covalent inhibitors have shown significant clinical success. Future research should focus on screening this compound against kinase and protease panels containing targetable cysteines, as well as exploring its use as a stable and cell-permeable linker in the development of next-generation antibody-drug conjugates (ADCs) and PROTACs.

References

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Synthesis of N-arylmaleimides.

-

MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]

-

PubMed Central. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. [Link]

-

ChemRxiv. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). Synthesis on N-Alkylated Maleimides. [Link]

-

Chemsrc. (n.d.). This compound. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

-

PubMed. (2017). Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells. [Link]

-

PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

-

Wikipedia. (n.d.). Maleimide. [Link]

-

Arkivoc. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

NIH. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. [Link]

-

NIH. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. [Link]

-

NIH. (n.d.). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. [Link]

-

MDPI. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. [Link]

-

PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. [Link]

-

ResearchGate. (n.d.). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. [Link]

-

NIH. (n.d.). Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers. [Link]

-

Wikipedia. (n.d.). N-Ethylmaleimide. [Link]

-

PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity. [Link]

-

PubMed. (2020). Comparison of N-ethyl Maleimide and N-(1-phenylethyl) Maleimide for Derivatization of Biological Thiols Using Liquid Chromatography-Mass Spectrometry. [Link]

-

ScienceOpen. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). [Link]

-

PubMed. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. [Link]

-

International Union of Crystallography. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. [Link]

-

PubMed. (2016). Discovery of novel pyrrole-based scaffold as potent and orally bioavailable free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. [Link]

-

ResearchGate. (n.d.). Structure and properties of N-phenylmaleimide derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cibtech.org [cibtech.org]

- 3. Maleimide - Wikipedia [en.wikipedia.org]

- 4. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 5. Effects of a N-Maleimide-derivatized Phosphatidylethanolamine on the Architecture and Properties of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. N-Phenylmaleimide | 941-69-5 [chemicalbook.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel pyrrole-based scaffold as potent and orally bioavailable free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione

Abstract

This guide provides a comprehensive, in-depth technical overview of the synthetic pathway for 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, a substituted N-phenylmaleimide. N-substituted maleimides are a critical class of reagents used extensively as intermediates in organic synthesis, building blocks for thermally resistant polymers, and as powerful tools in bioconjugation chemistry.[1] The synthesis detailed herein follows a robust and well-documented two-step procedure involving the initial formation of a maleamic acid intermediate, followed by a catalyzed cyclodehydration to yield the target compound. This document elucidates the underlying chemical mechanisms, provides detailed experimental protocols, and offers field-proven insights for optimization and troubleshooting, tailored for researchers and professionals in chemical and drug development.

Introduction and Strategic Overview

This compound is an N-aryl maleimide characterized by the presence of a highly electron-withdrawing trifluoromethyl (-CF₃) group on the ortho position of the phenyl ring. This substituent significantly influences the electronic properties of the maleimide moiety, making it a subject of interest for applications requiring enhanced reactivity or specific electronic characteristics.

The most reliable and widely adopted synthetic strategy for N-arylmaleimides is a two-step process commencing with readily available starting materials: maleic anhydride and a substituted aniline.[2]

The pathway is as follows:

-

Step 1: Amine Acylation. The nucleophilic addition of 2-(Trifluoromethyl)aniline to maleic anhydride to form the intermediate, N-(2-Trifluoromethylphenyl)maleamic acid.

-

Step 2: Cyclodehydration. The subsequent intramolecular cyclization of the maleamic acid, facilitated by a dehydrating agent and catalyst, to form the target imide, this compound.

This approach is advantageous due to its high efficiency, use of accessible reagents, and straightforward execution.[3]

Overall Synthesis Workflow

The logical flow from starting materials to the final product is visualized below.

Caption: High-level workflow for the two-step synthesis of the target maleimide.

Part I: Synthesis of the Maleamic Acid Intermediate

The initial step is the acylation of 2-(trifluoromethyl)aniline with maleic anhydride.[2] This reaction proceeds readily at room temperature and typically results in a high yield of the N-arylmaleamic acid intermediate.[4]

Mechanistic Insights

The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the anhydride ring, followed by a proton transfer, to form the stable amic acid product. The use of aprotic solvents like diethyl ether or acetone is common, as they effectively dissolve the starting materials without interfering with the reaction.[4][5] The product often precipitates directly from the reaction mixture, simplifying its isolation.[4]

Detailed Experimental Protocol

Materials:

-

Maleic Anhydride (1.0 eq)

-

2-(Trifluoromethyl)aniline (1.0 eq)

-

Anhydrous Diethyl Ether or Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether (approx. 10-15 mL per gram of anhydride).

-

In a separate dropping funnel, prepare a solution of 2-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

While stirring the maleic anhydride solution at room temperature, add the aniline solution dropwise over 15-20 minutes.

-

A thick white or off-white precipitate of the maleamic acid will begin to form almost immediately.[4]

-

After the addition is complete, continue stirring the suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[5]

-

Isolate the product by vacuum filtration, washing the solid with two portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white powder, N-(2-Trifluoromethylphenyl)maleamic acid, under vacuum. The product is typically of sufficient purity for use in the next step without further purification.[4]

Part II: Cyclodehydration to this compound

The second and final step is the conversion of the maleamic acid intermediate into the target maleimide via cyclodehydration. This transformation requires heat and the use of a chemical dehydrating agent, most commonly acetic anhydride, with a catalytic amount of sodium acetate.[2][6]

Mechanistic Insights

The cyclization mechanism involves several key steps. Acetic anhydride serves as the dehydrating agent, activating the carboxylic acid group of the maleamic acid, likely by forming a mixed anhydride intermediate.[7] The sodium acetate acts as a base catalyst, facilitating the deprotonation of the amide N-H group. This allows the amide nitrogen to act as an intramolecular nucleophile, attacking the activated carbonyl carbon and displacing the leaving group (acetate) to form the five-membered imide ring.[7]

Care must be taken to control the reaction temperature, as excessive heat can lead to side reactions or decomposition.[2] The reaction progress can often be monitored by the dissolution of the starting maleamic acid and a change in the color of the reaction mixture.[5]

Detailed Experimental Protocol

Materials:

-

N-(2-Trifluoromethylphenyl)maleamic acid (from Step 1)

-

Acetic Anhydride (approx. 6 mL per gram of amic acid)

-

Anhydrous Sodium Acetate (approx. 0.5-0.6 g per gram of amic acid)

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add the N-(2-Trifluoromethylphenyl)maleamic acid, anhydrous sodium acetate, and acetic anhydride.[6]

-

Heat the mixture with stirring in an oil bath set to 80-90°C.[8] The solid suspension should gradually dissolve as the reaction proceeds.

-

Maintain the temperature and continue stirring for 45-60 minutes.[6]

-

After the reaction is complete, allow the mixture to cool to near room temperature.

-

Slowly and carefully pour the cooled reaction mixture into a beaker containing a large volume of ice-water (approx. 20 mL per mL of acetic anhydride used), while stirring vigorously with a glass rod.[4]

-

A solid precipitate of the crude maleimide product will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with several portions of cold water to remove acetic acid and sodium acetate, followed by a wash with a small amount of cold hexane or petroleum ether.[4]

-

Dry the crude product under vacuum.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as cyclohexane or an ethanol/water mixture to yield the final product as a crystalline solid.[4] For higher purity, column chromatography on silica gel using a non-polar eluent like dichloromethane or a hexane/ethyl acetate mixture can be employed.[6][9]

Caption: Standard recrystallization workflow for the purification of the final product.

Data Summary & Characterization

This section summarizes typical outcomes and expected characterization data for the synthesis. Yields and physical properties are representative and may vary based on experimental conditions and scale.

| Compound | Step | Typical Yield (%) | Appearance |

| N-(2-Trifluoromethylphenyl)maleamic acid | 1 | 95 - 98 | White crystalline solid |

| This compound | 2 | 75 - 85 | Yellowish crystalline solid |

Expected Characterization Data for this compound:

-

¹H NMR: Expect a singlet for the two equivalent vinyl protons of the maleimide ring (δ ≈ 7.0 ppm) and multiplets corresponding to the four aromatic protons of the trifluoromethyl-phenyl group.

-

IR Spectroscopy: Look for characteristic C=O stretching frequencies for the imide carbonyl groups (around 1710-1780 cm⁻¹) and C=C stretching for the maleimide double bond.

-

Melting Point: A sharp melting point is indicative of high purity.

References

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. (2019). Green Chemistry Letters and Reviews, 12(2), 123-132.

-

Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. (n.d.). ResearchGate.

-

Synthesis of N-arylmaleimides. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (n.d.). N-Phenylmaleimide. Organic Syntheses.

-

Cooley, J. H., & Williams, R. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 123-132.

-

Mondal, S., et al. (2021). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 12(1), 5143.

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (n.d.). ResearchGate.

-

Baciu, I., et al. (n.d.). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie.

-

Purification method of n-substituted maleimide. (2018). Google Patents.

-

Synthesis of biological active compounds based on derivatives of maleimide. (2022). AIP Conference Proceedings.

-

Synthesis and biological activity of some maleimide derivatives. (2018). Journal of Global Pharma Technology.

-

Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

-

Method for purifying n-substituted maleimide. (n.d.). Google Patents.

-

Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. (n.d.). Google Patents.

-

Synthesis and Characterization of New Maleimide Polymers from Dapsone. (2021). International Journal of Drug Delivery Technology.

-

Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. (n.d.). ResearchGate.

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2021). Molecules.

-

Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. (n.d.). ResearchGate.

-

Rapid synthesis of maleimide functionalized fluorine-18 labeled prosthetic group using “radio-fluorination on the Sep-Pak” method. (2017). Journal of Labelled Compounds and Radiopharmaceuticals.

-

Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization. (n.d.). ResearchGate.

-

N-(trifluoromethyl-and trifluoromethylhalophenyl)maleimides. (n.d.). Google Patents.

-

1-[2-(Trifluoromethyl)phenyl]imidazole. (n.d.). Sigma-Aldrich.

-

Synthesis characterizations and properties of a new fluoro-maleimide polymer. (n.d.). ResearchGate.

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. books.rsc.org [books.rsc.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. US3850955A - N-(trifluoromethyl-and trifluoromethylhalophenyl)maleimides - Google Patents [patents.google.com]

- 9. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione

Authored by: A Senior Application Scientist

Abstract

The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of synthetic and natural products with a broad spectrum of pharmacological activities.[1] This technical guide delves into the putative mechanism of action of a specific derivative, this compound. While direct studies on this molecule are emerging, a comprehensive analysis of structurally related pyrrole-2,5-dione analogues allows for the formulation of well-grounded hypotheses regarding its biological targets and signaling pathway modulation. This document synthesizes existing data to provide a detailed perspective for researchers, scientists, and drug development professionals, focusing on its potential anti-inflammatory, anticancer, and neuroprotective activities.

The Privileged Scaffold: Pyrrole-2,5-dione

The pyrrole-2,5-dione ring is a recurring motif in compounds demonstrating significant biological efficacy.[2] Its chemical structure is conducive to interactions with a variety of biological macromolecules, leading to a diverse range of activities including anti-inflammatory, anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.[1][3][4] The reactivity of the maleimide group and the ability to introduce diverse substituents at the nitrogen atom and the pyrrole ring allow for fine-tuning of its pharmacological profile. The inclusion of a 2-trifluoromethyl-phenyl group is of particular interest, as the trifluoromethyl moiety is known to enhance metabolic stability and binding affinity to target proteins.[5]

Postulated Core Mechanisms of Action

Based on extensive research into analogous compounds, the primary mechanisms of action for this compound are likely centered on the modulation of key inflammatory and oncogenic signaling pathways.

Anti-Inflammatory and Immunomodulatory Effects

A substantial body of evidence points to the potent anti-inflammatory properties of pyrrole-2,5-dione derivatives.[6][7] The mechanism is likely twofold, involving direct enzyme inhibition and suppression of pro-inflammatory gene expression.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrrole derivatives are effective inhibitors of prostaglandin E2 (PGE2) production.[8] It is highly probable that this compound acts as an inhibitor of COX-2, a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[9][10] The trifluoromethyl group may enhance the compound's binding affinity to the active site of COX-2.[5]

-

Suppression of the NF-κB Signaling Pathway: A critical mechanism for the anti-inflammatory effects of related compounds is the inactivation of the Nuclear Factor-kappa B (NF-κB) pathway.[9] This is achieved by preventing the degradation of the inhibitory protein IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. By inhibiting NF-κB activation, the compound can downregulate the expression of numerous pro-inflammatory genes, including iNOS, TNF-α, IL-6, and IL-1β.[6][9][11] The suppression may also involve upstream kinases such as TGF-β-activated kinase-1 (TAK1).[9]

Caption: Postulated inhibition of the NF-κB signaling pathway.

Anticancer Activity

The pyrrole-2,5-dione scaffold is present in numerous compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][12]

-

Tyrosine Kinase Inhibition: Certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been identified as potential inhibitors of growth factor receptors such as EGFR and VEGFR2.[13][14] These receptors are crucial for tumor growth, proliferation, and angiogenesis. It is plausible that this compound could interact with the ATP-binding domain of these kinases, thereby inhibiting their activity and downstream signaling.

-

Induction of Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death (apoptosis).[12] Pyrrole derivatives have been shown to induce apoptosis, potentially through the activation of caspases and modulation of Bcl-2 family proteins.[15] This leads to cell cycle arrest and ultimately, the death of cancer cells.[1]

Caption: Potential inhibition of Receptor Tyrosine Kinase signaling.

Neuroprotective Potential

Emerging research has highlighted the neuroprotective effects of various heterocyclic compounds, including those with a pyrrole core.[16] The mechanisms are often linked to the compound's antioxidant and anti-inflammatory properties.

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[17] Pyrrole-containing compounds have demonstrated the ability to mitigate oxidative stress, potentially by scavenging free radicals and reducing lipid peroxidation.[16][18]

-

Anti-inflammatory and Anti-apoptotic Effects in Neurons: Neuroinflammation is a critical component of neurodegenerative processes. By inhibiting pro-inflammatory cytokines and apoptotic pathways in the central nervous system, this compound could protect neurons from damage.[19][20]

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of this compound, a series of well-established in vitro assays are recommended.

General Experimental Workflow

Caption: A generalized workflow for mechanistic studies.

Protocol 1: In Vitro COX-2 Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on COX-2 enzyme activity.

-

Methodology:

-

Utilize a commercial COX-2 inhibitor screening assay kit.

-

Prepare a range of concentrations of this compound.

-

Add the compound to wells containing recombinant human COX-2 enzyme.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for a specified time at 37°C.

-

Measure the production of prostaglandin PGG2, often via a colorimetric or fluorometric method.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

-

Protocol 2: NF-κB Reporter Gene Assay in Macrophages

-

Objective: To quantify the inhibition of NF-κB transcriptional activity.

-

Methodology:

-

Culture RAW 264.7 macrophage cells that have been stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Pre-treat the cells with various concentrations of the compound for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) to induce NF-κB activation.

-

Incubate for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to total protein concentration or a co-transfected control plasmid.

-

Calculate the dose-dependent inhibition of NF-κB activity.

-

Protocol 3: Western Blot Analysis for Signaling Proteins

-

Objective: To assess the effect of the compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.

-

Methodology:

-

Culture relevant cells (e.g., RAW 264.7 for inflammation, MCF-7 for cancer) and treat with the compound and/or a stimulant (e.g., LPS, EGF).

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, COX-2, iNOS, p-ERK, ERK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for this compound against various targets, based on the activities of structurally related compounds. These values serve as a benchmark for expected potency.

| Target/Assay | Cell Line | Hypothetical IC50 (µM) | Reference Analogue Activity |

| COX-2 Enzyme Inhibition | N/A (Enzymatic) | 0.5 - 5 | [8] |

| PGE2 Production | RAW 264.7 | 0.1 - 2 | [9] |

| NF-κB Luciferase Reporter | RAW 264.7 | 1 - 10 | [9] |

| HCT-116 Cell Viability | HCT-116 (Colon) | 0.01 - 0.1 | [13] |

| VEGFR2 Kinase Inhibition | N/A (Enzymatic) | 0.05 - 0.5 | [13][21] |

Conclusion and Future Directions

This compound is a promising compound that likely exerts its biological effects through a multi-targeted mechanism of action. The available evidence from analogous structures strongly suggests potent anti-inflammatory activity via dual inhibition of COX-2 and the TAK1-NF-κB signaling pathway. Furthermore, its potential to inhibit receptor tyrosine kinases and induce apoptosis positions it as a candidate for anticancer drug development. Future research should focus on validating these postulated mechanisms through rigorous in vitro and in vivo studies. Elucidating the precise molecular interactions through co-crystallization with its target enzymes would provide invaluable insights for the rational design of next-generation therapeutics based on the pyrrole-2,5-dione scaffold.

References

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

-

Jung, M., et al. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(5), 1456-1470. [Link]

-

Dubinina, G. G., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. [Link]

-

Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]

-

Wujec, M., et al. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 25(18), 4235. [Link]

-

Wujec, M., et al. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 25(18), 4235. [Link]

-

Kozlov, S. A., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(11), 1968. [Link]

-

Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]

-

Trifunovic, J., et al. (2018). The Effects of Trifluoromethylated Derivatives on Prostaglandin E2 and Thromboxane A2 Production in Human Leukemic U937 Macrophages. Medicinal Chemistry, 14(7), 718-727. [Link]

-

Kamal, A., et al. (2012). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 17(8), 9184-9205. [Link]

-

Dubinina, G. G., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. In Silico Pharmacology, 7(1), 2. [Link]

-

Lee, S. H., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 568-571. [Link]

-

Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]

-

Kumar, P., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(14), 5363. [Link]

-

Satoh, T., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. Neuroscience Letters, 418(2), 143-147. [Link]

-

Kang, X., et al. (2023). Neuroprotective Effects of N-acetylserotonin and Its Derivative. Neuroscience, 520, 52-61. [Link]

-

Kim, S. Y., et al. (2018). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. Archives of Pharmacal Research, 41(3), 343-351. [Link]

-

Waelbroeck, M., et al. (2009). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][9][11]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 52(21), 6819-6834. [Link]

-

Yu, J. Q., et al. (2019). Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats. Biomedicine & Pharmacotherapy, 118, 109196. [Link]

-

Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]

-

Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]

-

Liu, D., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 17(5), 7079-7085. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cibtech.org [cibtech.org]

- 4. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [mdpi.com]

- 11. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.unipa.it [iris.unipa.it]

- 13. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effect of Vanillin on hypoxic-ischemic brain damage in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione

Abstract

The compound 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione, also known as N-(2-trifluoromethylphenyl)maleimide, represents a compelling molecular architecture for therapeutic development. It integrates two critical pharmacophoric elements: the pyrrole-2,5-dione (maleimide) core, a privileged scaffold known for its diverse biological activities, and a 2-trifluoromethylphenyl substituent, a group strategically employed in modern medicinal chemistry to enhance metabolic stability and target affinity.[1][2] This technical guide synthesizes the current understanding and predictive potential of this compound, drawing from structure-activity relationship (SAR) studies of analogous molecules. We will explore its synthesis, delve into its primary biological activities including anti-inflammatory and cytotoxic effects, elucidate potential mechanisms of action, and provide robust experimental protocols for its evaluation.

Introduction and Molecular Rationale

The pursuit of novel therapeutics often involves the strategic combination of well-characterized chemical moieties to generate compounds with superior efficacy and safety profiles. This compound is a prime example of this design philosophy.

-

The Pyrrole-2,5-dione (Maleimide) Scaffold: This five-membered heterocyclic ring is a cornerstone in medicinal chemistry, forming the basis for numerous natural and synthetic products.[1] Its prominence stems from the electrophilic double bond, which acts as a Michael acceptor, enabling it to form stable covalent bonds with nucleophilic residues—most notably the thiol group of cysteine—on target proteins.[3] This reactivity underpins its broad pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][4]

-

The 2-Trifluoromethylphenyl Substituent: The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a validated strategy for optimizing drug candidates.[2] The CF₃ group is highly lipophilic and metabolically stable, often serving as a bioisostere for groups like chlorine.[2] Its strong electron-withdrawing nature can significantly modulate the electronic properties of the phenyl ring, influencing binding affinity and pharmacokinetic profiles.[2][5] Placing it at the ortho (2-position) introduces specific steric and electronic constraints that can enhance selectivity for target enzymes.

This guide provides a comprehensive framework for understanding and investigating the therapeutic potential of this compound.

Synthesis and Physicochemical Characterization

The synthesis of N-substituted pyrrole-2,5-diones is typically a straightforward and high-yielding process. The most common and efficient method involves the condensation of an appropriate amine with maleic anhydride in a suitable solvent, such as glacial acetic acid, followed by cyclization.[6]

Caption: General synthesis pathway for this compound.

The resulting compound is expected to exhibit increased lipophilicity due to the CF₃ group, which may enhance its ability to cross cellular membranes.

Core Biological Activities and Therapeutic Potential

Based on extensive research into analogous N-aryl maleimides and trifluoromethyl-containing compounds, this compound is predicted to exhibit significant activity in several key therapeutic areas.

Anti-inflammatory Activity

N-aryl maleimides are well-documented as potent anti-inflammatory agents.[7][8] The presence of an electron-withdrawing group, such as the CF₃ group on the phenyl ring, has been shown to generate more potent anti-inflammatory effects.[7]

-

Mechanism: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[7] Studies on similar compounds suggest a potential for selective inhibition of COX-2, the inducible isoform highly expressed at sites of inflammation, which could offer a better safety profile compared to non-selective NSAIDs.[1][7] Additionally, pyrrole-2,5-dione derivatives can suppress the formation of macrophage-derived foam cells and reduce the secretion of inflammatory mediators like TNF-α.[9]

Anticancer and Cytotoxic Activity

The maleimide scaffold is present in numerous compounds with demonstrated antiproliferative and cytotoxic effects across a wide range of human cancer cell lines.[1][10]

-

Mechanism: The anticancer activity is often multifactorial.

-

Kinase Inhibition: Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed as potential inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), by interacting with their ATP-binding domains.[11]

-

Apoptosis Induction: Many maleimide derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from proliferating.[1][12][13]

-

Covalent Modification: The inherent reactivity of the maleimide core allows it to covalently bind to and inhibit key proteins involved in cancer cell survival and proliferation.

-

Neuroprotective Potential

Emerging research has highlighted the neuroprotective and anti-neuroinflammatory effects of certain maleimide derivatives.[14]

-

Mechanism: In the context of neurodegenerative diseases like Alzheimer's, inflammation plays a critical role. By inhibiting pro-inflammatory pathways, such as those mediated by nuclear factor kappa-B (NF-κB), these compounds can protect nerve cells from inflammatory damage.[14] Some related structures have also been investigated as inhibitors of monoamine oxidase (MAO), enzymes implicated in neurodegeneration.[15]

Mechanistic Insights and Signaling Pathways

The biological effects of this compound are rooted in its distinct chemical reactivity and structural conformation, allowing it to interfere with specific cellular signaling pathways.

Covalent Modification via Michael Addition

The foundational mechanism for many maleimides is the covalent reaction between the electrophilic maleimide ring and nucleophilic thiol groups on cysteine residues within proteins. This irreversible binding can lead to potent and sustained inhibition of enzyme function.

Caption: Mechanism of covalent protein inhibition by the maleimide scaffold.

Inhibition of the COX-2 Inflammatory Pathway

A key anti-inflammatory mechanism involves the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins like PGE₂.

Caption: Proposed inhibition of the COX-2 pathway by the target compound.

Summary of Potential Biological Activity

The following table summarizes the anticipated biological activities and IC₅₀ ranges for this compound, extrapolated from published data on structurally similar compounds. These values serve as predictive benchmarks for experimental investigation.

| Biological Activity | Target/Assay | Predicted IC₅₀ Range | Relevant Analogs / Rationale | Reference(s) |

| Anti-inflammatory | COX-2 Enzyme Inhibition | 0.1 - 5 µM | N-aryl maleimides with electron-withdrawing groups show potent activity. | [7] |

| Anti-inflammatory | LPS-induced PGE₂ Production | 0.5 - 10 µM | 3,4-Diphenyl-pyrrole-2,5-dione derivatives strongly inhibit PGE₂. | [16] |

| Anticancer | Cytotoxicity (e.g., MCF-7, A549) | 1 - 50 µM | Pyrrole-2,5-dione xylogonone acids and flavone hybrids show potent cytotoxicity. | [17][18] |

| Anticancer | VEGFR2 / EGFR Kinase Inhibition | 5 - 75 µM | 4-Amino-3-chloro-1H-pyrrole-2,5-diones designed as kinase inhibitors. | [11] |

Key Experimental Protocols

To validate the predicted biological activities, the following standardized in vitro protocols are recommended.

Protocol 6.1: In Vitro Cytotoxicity Assessment (Resazurin Method)

-

Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

-

Rationale: The resazurin assay is a sensitive, reliable, and non-destructive method to measure cell viability based on the metabolic capacity of living cells to reduce non-fluorescent resazurin to fluorescent resorufin.

-

Methodology:

-

Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

-

Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Resazurin Addition: Add resazurin solution (final concentration ~0.015 mg/mL) to each well and incubate for 2-4 hours, protected from light.

-

Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 6.2: In Vitro Anti-inflammatory Assay (PGE₂ Production in Macrophages)

-

Objective: To measure the compound's ability to inhibit the production of the pro-inflammatory mediator Prostaglandin E₂ (PGE₂).

-

Rationale: Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in macrophages (like RAW 264.7 cells), leading to high levels of COX-2 expression and subsequent PGE₂ production. This assay provides a direct measure of anti-inflammatory activity.[16]

-

Methodology:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of ~2.5 x 10⁵ cells/well and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E₂ ELISA kit, following the manufacturer’s instructions.

-

Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a strategically designed molecule with significant therapeutic potential. The combination of the reactive maleimide core and the stabilizing, lipophilic 2-trifluoromethylphenyl group creates a strong candidate for development as an anti-inflammatory or anticancer agent. Its predicted mechanisms of action—covalent enzyme inhibition and interference with key signaling pathways like COX-2 and receptor tyrosine kinases—are well-supported by literature on analogous compounds.

Future research should focus on validating these predicted activities through the rigorous application of the described experimental protocols. Subsequent studies should progress to in vivo models of inflammation and cancer to assess efficacy, pharmacokinetics, and safety. Further SAR studies, exploring alternative substitutions on the phenyl ring, could lead to the discovery of second-generation compounds with even greater potency and selectivity.

References

-

Firke, S., et al. (2015). Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Hiscocks, H.G., et al. (2025). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. Available at: [Link]

-

de F. F. M. de Almeida, J., et al. (2025). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. Medicinal Chemistry Research. Available at: [Link]

-

Almeida, J. F. F. M., et al. (2016). Synthesis, hypolipidemic, and anti-inflammatory activities of arylphthalimides. Medicinal Chemistry Research. Available at: [Link]

-

Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Sestile, M., et al. (2024). Phthalimides as anti-inflammatory agents. RSC Medicinal Chemistry. Available at: [Link]

-

d'Addario, C., et al. (2015). Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. Neuroscience Letters. Available at: [Link]

-

Liu, Z., et al. (2024). The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells. Biochemical Pharmacology. Available at: [Link]

-

Al-Soud, Y. A., et al. (2015). In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents. Letters in Drug Design & Discovery. Available at: [Link]

-

Kumar, A., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Chemical and Bionolecular Science. Available at: [Link]

-

Szymańska, E., et al. (2019). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]

-

Niknam, K., et al. (2021). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. Available at: [Link]

-

Satoh, T., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. Neuroscience Letters. Available at: [Link]

-

Unknown Author. (2025). Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora. The Journal of Antibiotics. Available at: [Link]

-

Staleva, T., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. Available at: [Link]

-

Kapica-Topczewska, K., et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports. Available at: [Link]

-

Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Campos, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Miller, A. K., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals. Available at: [Link]

-

Cheche, D. O., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. In Silico Pharmacology. Available at: [Link]

-

Greene, L. M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cibtech.org [cibtech.org]

- 7. Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Elucidation of 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione: A Technical Guide for Advanced Research

Introduction: Unveiling a Key Building Block

In the landscape of modern drug discovery and materials science, N-aryl maleimides stand out as privileged scaffolds. Their inherent reactivity and rigid structure make them invaluable as covalent modifiers, cross-linking agents, and versatile synthetic intermediates. This guide focuses on a specific, yet highly relevant, derivative: 1-(2-Trifluoromethyl-phenyl)-pyrrole-2,5-dione . The introduction of the ortho-trifluoromethylphenyl group imparts unique electronic and steric properties, influencing reactivity, solubility, and conformational behavior.

This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis and detailed spectroscopic characterization of this compound. We will delve into the practical aspects of its preparation and the nuanced interpretation of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. By explaining the "why" behind the "how," this guide aims to empower scientists to confidently synthesize, identify, and utilize this compound in their research endeavors.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of N-aryl maleimides is a well-established two-step, one-pot procedure involving the condensation of an aniline with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration. The protocol outlined below is adapted from established literature procedures and has been demonstrated to be effective for the synthesis of the title compound[1].

Experimental Protocol

Materials:

-

Maleic anhydride

-

2-(Trifluoromethyl)aniline

-

Anhydrous sodium acetate

-

Acetic anhydride

-

Diethyl ether (Et₂O)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Glacial acetic acid

Procedure:

-

Formation of the Maleamic Acid Intermediate: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous diethyl ether. To this stirring solution, add 2-(trifluoromethyl)aniline (1.0 eq) dropwise at room temperature. A precipitate, the N-(2-trifluoromethylphenyl)maleamic acid, will form. The reaction is typically rapid and can be monitored by the disappearance of the aniline spot on a thin-layer chromatography (TLC) plate.

-

Cyclodehydration to the Maleimide: To the slurry from the previous step, add glacial acetic acid, anhydrous sodium acetate (0.3 eq), and acetic anhydride (2.0 eq). Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by TLC until the maleamic acid intermediate is consumed. This step involves an intramolecular nucleophilic acyl substitution, driven by the removal of water by acetic anhydride. The sodium acetate acts as a catalyst to facilitate the cyclization.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product and hydrolyze any remaining acetic anhydride. Filter the solid, wash with copious amounts of water, and then a small amount of cold hexane. The crude this compound can then be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5:1 Hexane:EtOAc)[1]. The final product is typically obtained as a pale yellow oil or a low-melting solid.

Causality in Experimental Design

-

Choice of Solvent: Diethyl ether is an excellent choice for the initial condensation as the maleamic acid intermediate is often insoluble, driving the reaction to completion. Acetic acid in the second step provides a suitable medium for the cyclization at elevated temperatures.

-

Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for this transformation. It reacts with the water produced during the cyclization to form acetic acid, thus driving the equilibrium towards the product.

-

Catalyst: Sodium acetate, a weak base, is sufficient to catalyze the intramolecular cyclization without promoting significant side reactions.

Figure 2: ¹H NMR assignments for this compound. (Note: A placeholder for a chemical structure image is used. In a real application, this would be the molecule's image with protons labeled).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their hybridization and electronic character.

Experimental Data:

-

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 169.1, 134.7, 133.1, 131.7, 130.0, 127.7, 127.6, 127.5, 124.0 (q, J ≈ 272 Hz), 121.8.[1]

Data Interpretation:

-

Carbonyl Carbons (δ 169.1 ppm): The two equivalent carbonyl carbons of the maleimide ring appear as a single peak. Their downfield chemical shift is characteristic of amide/imide carbonyl groups.

-

Olefinic Carbons (δ 134.7 ppm): The two equivalent olefinic carbons of the maleimide ring also give rise to a single signal.

-

Aromatic Carbons (δ 121.8 - 133.1 ppm): Six distinct signals are expected for the six carbons of the substituted phenyl ring. The carbon attached to the nitrogen (C-1') is expected around 131.7 ppm. The carbon bearing the trifluoromethyl group (C-2') is observed as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) typically around 272 Hz. The other aromatic carbons appear in the expected region.

-

Trifluoromethyl Carbon (δ ~124.0 ppm): The carbon of the CF₃ group will appear as a quartet due to the one-bond coupling to the three fluorine atoms.

Table 2: Summary of ¹³C NMR Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 169.1 | s | C=O |

| 134.7 | s | HC=CH |

| 133.1, 131.7, 130.0, 127.7, 127.6, 121.8 | s | Aromatic C-H & C-N |

| 124.0 (quartet) | q | C-CF₃ |

¹⁹F NMR Spectroscopy: A Fluorine-Centric View (Predictive Analysis)

Predicted Data:

-

¹⁹F NMR (vs. CFCl₃) δ (ppm): Approximately -60 to -65 ppm.

Basis for Prediction:

-

The chemical shift of a trifluoromethyl group on an aromatic ring is influenced by the electronic nature of other substituents. For trifluoromethylbenzene, the ¹⁹F chemical shift is approximately -63 ppm. The maleimide group is electron-withdrawing, which would slightly deshield the fluorine nuclei and could shift the signal slightly downfield (less negative).

-

In ortho-substituted trifluoromethyl anilines and related derivatives, the ¹⁹F chemical shift is typically observed in the range of -60 to -65 ppm.[1]

-

The spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the CF₃ group, assuming no significant long-range coupling to the aromatic protons is resolved.

Mass Spectrometry: Molecular Weight and Fragmentation (Predictive Analysis)

Experimental mass spectrometry data for this compound is not available in the searched literature. However, a theoretical fragmentation pattern can be proposed based on the known fragmentation of N-aryl imides.

Predicted Data:

-

Molecular Ion (M⁺•): m/z = 241.04

-

Key Fragments: m/z = 213, 185, 145, 117

Proposed Fragmentation Pathway:

-

Molecular Ion: Electron impact ionization would lead to the formation of the molecular ion at m/z 241.

-

Loss of CO: A common fragmentation pathway for imides is the loss of a carbonyl group (CO, 28 Da), which would result in a fragment at m/z 213.

-

Further Loss of CO: A subsequent loss of the second carbonyl group would lead to a fragment at m/z 185.

-

Cleavage of the Imide Ring: Fragmentation can also occur within the pyrrole-dione ring.

-

Formation of the Trifluoromethylphenyl Cation: Cleavage of the N-aryl bond could lead to the formation of the trifluoromethylphenyl cation at m/z 145.

Figure 3: Proposed mass spectrometry fragmentation pathway.

Conclusion and Future Outlook

This technical guide provides a solid foundation for the synthesis and spectroscopic identification of this compound. The detailed experimental protocol and the thorough analysis of the available ¹H and ¹³C NMR data offer a reliable framework for researchers. While experimental ¹⁹F NMR and mass spectrometry data were not found, the predictive analyses presented herein, grounded in established spectroscopic principles, provide a strong basis for the characterization of this compound.

The unique electronic properties imparted by the ortho-trifluoromethylphenyl group make this maleimide derivative a compelling candidate for applications in covalent inhibitor design, polymer chemistry, and bioconjugation. Future work should focus on obtaining and publishing the complete experimental spectroscopic dataset to further solidify its characterization. The methodologies and interpretations presented in this guide will undoubtedly aid researchers in harnessing the potential of this versatile chemical entity.

References

Sources

N-aryl pyrrole-2,5-diones biological targets

An In-Depth Technical Guide to the Biological Targets of N-aryl Pyrrole-2,5-diones

Introduction

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, represents a cornerstone in modern medicinal chemistry.[1] This five-membered heterocyclic ring is a "privileged scaffold," serving as the foundational structure for a multitude of natural and synthetic compounds with a vast array of pharmacological applications.[1] The versatility of N-aryl pyrrole-2,5-diones, or N-arylmaleimides, stems from the unique chemical reactivity of the maleimide ring, which readily engages in covalent interactions with biological nucleophiles. This inherent reactivity, combined with the tunable physicochemical properties afforded by the N-aryl substituent, has enabled the development of derivatives with potent and often targeted biological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme-inhibiting properties.[1][2]

This technical guide provides a comprehensive exploration of the primary biological targets of N-aryl pyrrole-2,5-diones. Moving beyond a simple catalog of activities, we will dissect the molecular mechanisms of action, present the experimental evidence that underpins these findings, and offer detailed protocols and workflows for their investigation. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of how this versatile chemical entity exerts its biological effects, thereby facilitating the rational design of next-generation therapeutics.